(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile
Description
The compound (4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a tetrahydropyridine derivative featuring a conjugated enamine system, a trifluoromethoxy-substituted anilino group, and a carbonitrile moiety. The trifluoromethoxy group contributes to lipophilicity and metabolic stability, while the carbonitrile group can act as a hydrogen bond acceptor, influencing binding affinity .
Properties
IUPAC Name |
(4E)-2-methyl-6-oxo-4-[[4-(trifluoromethoxy)anilino]methylidene]-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c1-9-13(7-19)10(6-14(22)21-9)8-20-11-2-4-12(5-3-11)23-15(16,17)18/h2-5,8,20H,6H2,1H3,(H,21,22)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMXXMHWMIKPI-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CNC2=CC=C(C=C2)OC(F)(F)F)CC(=O)N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/NC2=CC=C(C=C2)OC(F)(F)F)/CC(=O)N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyridine core with a trifluoromethoxy-substituted phenyl group and a carbonitrile moiety. The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and metabolic stability.
Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Many tetrahydropyridine derivatives act as inhibitors of cholinesterases, which are crucial in neurotransmission. The trifluoromethoxy group may enhance binding affinity through halogen bonding interactions.
- Antioxidant Activity : These compounds may also exhibit free radical scavenging properties, contributing to their therapeutic potential against oxidative stress-related diseases.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:
| Activity Type | Target | IC50 Values | Notes |
|---|---|---|---|
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 10.4 μM | Moderate inhibition observed |
| Butyrylcholinesterase (BChE) | 7.7 μM | Significant inhibitory activity | |
| Antioxidant Activity | DPPH Scavenging | IC50 = 19.2 μM | Effective scavenger of free radicals |
| Cytotoxicity | MCF-7 (Breast Cancer Cell Line) | IC50 = 24.3 μM | Moderate cytotoxic effects noted |
Case Studies
- Cholinesterase Inhibition Study : A study on a series of tetrahydropyridine derivatives demonstrated that the presence of electron-withdrawing groups like trifluoromethoxy significantly increased inhibitory potency against AChE and BChE. The compound's structure allowed for effective binding to the active site of these enzymes, suggesting potential applications in treating Alzheimer's disease .
- Antioxidant and Cytotoxicity Evaluation : Another investigation evaluated the antioxidant capacity of similar compounds using DPPH assay methods. The results indicated that the compound exhibited considerable antioxidant activity, which could be beneficial in mitigating oxidative stress in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridine and pyrimidine derivatives, focusing on substituent effects, heterocyclic core variations, and hypothetical bioactivity implications.
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Group Comparison
Key Observations :
Heterocyclic Core: The tetrahydropyridine core in the target compound may confer greater conformational flexibility compared to fully aromatic pyridine or pyrimidine analogues (e.g., ). This flexibility could enhance binding to dynamic enzyme active sites.
Substituent Impact: Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group in the target compound offers enhanced steric bulk and electron-withdrawing effects compared to trifluoromethyl groups in , which may improve metabolic stability . Halogenated Aromatic Groups: Chloro- and fluorophenyl substituents (e.g., ) increase lipophilicity and membrane permeability but may raise toxicity concerns compared to methoxy or methylideneamino groups .
Compounds with trifluoromethyl or carbonitrile groups (e.g., ) are frequently associated with kinase or protease inhibition, implying similar pathways for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
